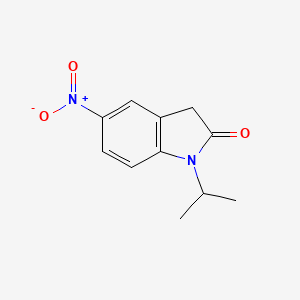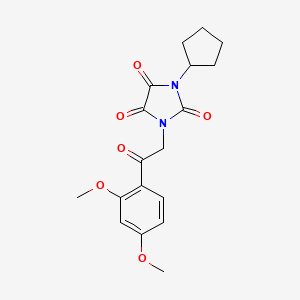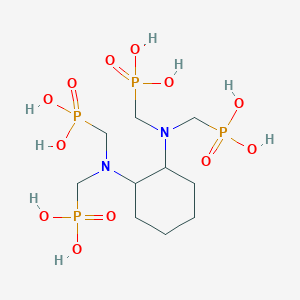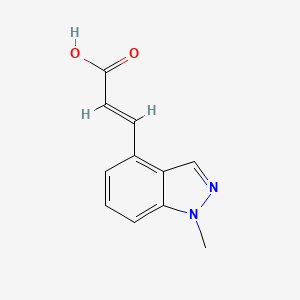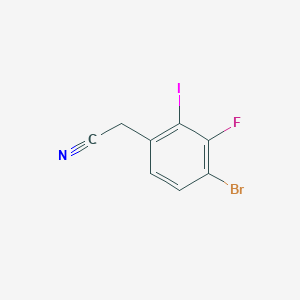![molecular formula C18H16F17NO5 B15204169 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid CAS No. 885276-27-7](/img/structure/B15204169.png)
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid is a fluorinated pharmaceutical intermediate with the molecular formula C18H16F17NO5 and a molecular weight of 649.2962 . This compound is known for its unique structure, which includes a perfluorooctyl group, making it highly hydrophobic and chemically stable.
Méthodes De Préparation
The synthesis of 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid typically involves multiple steps, starting with the preparation of the perfluorooctyl precursor. The synthetic route includes:
Formation of the perfluorooctyl precursor: This step involves the reaction of perfluorooctyl iodide with a suitable nucleophile to form the perfluorooctyl intermediate.
Coupling with malonic acid: The perfluorooctyl intermediate is then coupled with malonic acid under basic conditions to form the desired product.
Acetylation: The final step involves the acetylation of the amino group to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane proteins and lipid interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of 2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid involves its interaction with molecular targets such as enzymes and receptors. The perfluorooctyl group enhances the compound’s ability to penetrate lipid membranes, allowing it to reach intracellular targets. The malonic acid moiety can act as a chelating agent, binding to metal ions and modulating enzyme activity .
Comparaison Avec Des Composés Similaires
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid can be compared with other fluorinated malonic acid derivatives, such as:
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]propane-1,3-dioic acid: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]butane-1,3-dioic acid: Another derivative with a longer carbon chain, affecting its hydrophobicity and interaction with biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
885276-27-7 |
|---|---|
Formule moléculaire |
C18H16F17NO5 |
Poids moléculaire |
649.3 g/mol |
Nom IUPAC |
2-acetamido-2-(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptadecafluorotridecyl)propanedioic acid |
InChI |
InChI=1S/C18H16F17NO5/c1-7(37)36-10(8(38)39,9(40)41)5-3-2-4-6-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-6H2,1H3,(H,36,37)(H,38,39)(H,40,41) |
Clé InChI |
VGSGTZIYXDLEPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
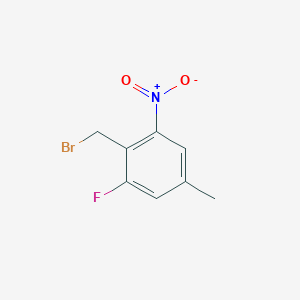
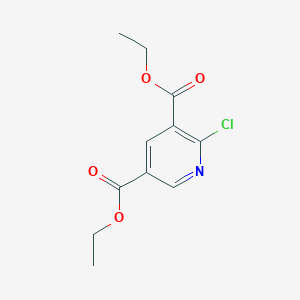
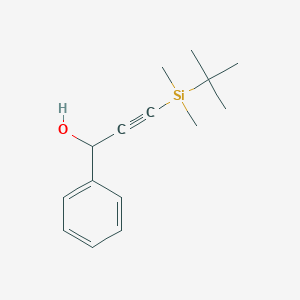
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
